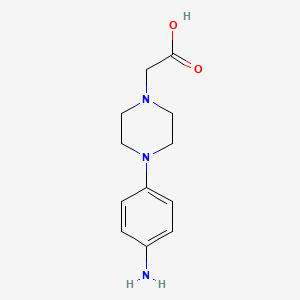
4-(4-Aminophenyl)-1-piperazineacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Aminophenyl)-1-piperazineacetic acid is an organic compound that features both an aminophenyl group and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-1-piperazineacetic acid typically involves the reaction of 4-aminophenylacetic acid with piperazine under controlled conditions. One common method includes the use of a condensation reaction where the carboxyl group of 4-aminophenylacetic acid reacts with the amine group of piperazine, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency.
化学反应分析
Types of Reactions
4-(4-Aminophenyl)-1-piperazineacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating mixtures (HNO₃/H₂SO₄) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
4-(4-Aminophenyl)-1-piperazineacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
作用机制
The mechanism of action of 4-(4-Aminophenyl)-1-piperazineacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
4-(4-Aminophenyl)-1-piperazineacetic acid can be compared with other similar compounds, such as:
4-Aminophenylacetic acid: Shares the aminophenyl group but lacks the piperazine ring, resulting in different chemical properties and applications.
Piperazine derivatives: Compounds like 1-(4-aminophenyl)piperazine share the piperazine ring but differ in the attached functional groups, leading to variations in reactivity and use.
The uniqueness of this compound lies in its combination of the aminophenyl group and the piperazine ring, which imparts distinct chemical and biological properties not found in other similar compounds.
属性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
2-[4-(4-aminophenyl)piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C12H17N3O2/c13-10-1-3-11(4-2-10)15-7-5-14(6-8-15)9-12(16)17/h1-4H,5-9,13H2,(H,16,17) |
InChI 键 |
NKPFOYBQELIYFK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC(=O)O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


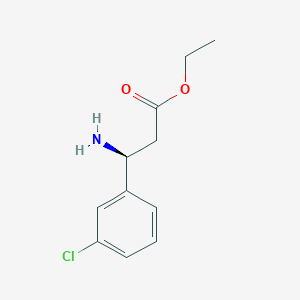
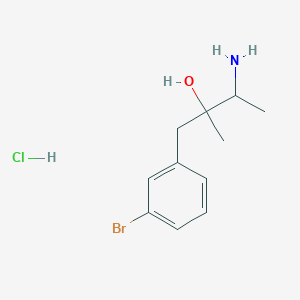
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)
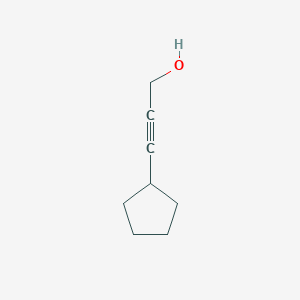
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)
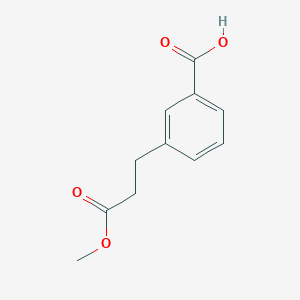
amino}acetic acid](/img/structure/B13511655.png)
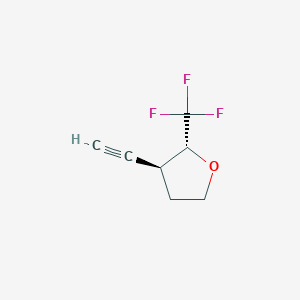
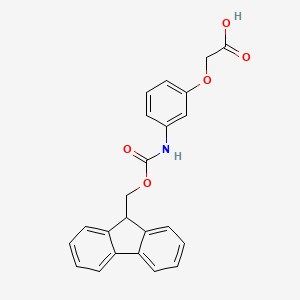
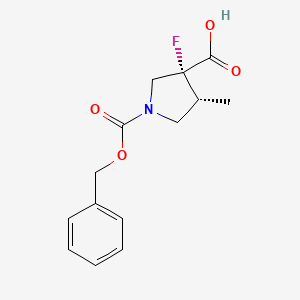
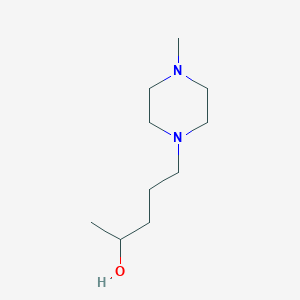
![1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid](/img/structure/B13511678.png)
![3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13511684.png)
